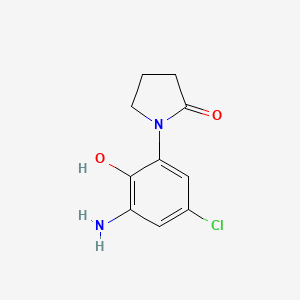
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrolidin-2-one ring substituted with a 3-amino-5-chloro-2-hydroxyphenyl group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through the cyclization of appropriate amides or nitriles under acidic or basic conditions.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions with electrophiles or nucleophiles, forming a variety of derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Major Products:
Scientific Research Applications
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one has been explored for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include oxidative stress response, inflammation modulation, and microbial inhibition.
Comparison with Similar Compounds
1-(3-Amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and other pyrrolidin-2-one analogs.
Uniqueness: The presence of both amino and chloro groups, along with the hydroxyl functionality, provides a unique combination of reactivity and biological activity, distinguishing it from other related compounds.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
1-(3-amino-5-chloro-2-hydroxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-4-7(12)10(15)8(5-6)13-3-1-2-9(13)14/h4-5,15H,1-3,12H2 |
InChI Key |
NUJAKRSCEWBQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















